Cas no 87694-49-3 (Boc-Ala-NMe(OMe))

Boc-Ala-NMe(OMe) structure
Boc-Ala-NMe(OMe) structure
상품 이름:Boc-Ala-NMe(OMe)
CAS 번호:87694-49-3
MF:C10H20N2O4
메가와트:232.276803016663
MDL:MFCD00151859
CID:727145
PubChem ID:11806530

Boc-Ala-NMe(OMe) 화학적 및 물리적 성질

이름 및 식별자

    • (S)-tert-Butyl (1-(methoxy(methyl)amino)-1-oxopropan-2-yl)carbamate
    • Boc-Ala-NMe(OMe)
    • (R)-tert-butyl 1-(methoxy(methyl)amino)-1-oxopropan-2-ylcarbamate
    • (S)-tert-butyl 1-(methoxy(methyl)amino)-1-oxopropan-2-ylcarbamate
    • BOC-ALA-N(OCH3)CH3
    • Boc-L-alanine N-methoxy-N-methyl amide
    • Carbamic acid,N-[(1S)-2-(methoxymethylamino)-1-methyl-2-oxoethyl]-, 1,1-dimethylethyl ester
    • N-tert-Butoxycarbonyl-L-alanine N'-methoxy-N'-methylamide
    • ((1R,2S)-2-tributylstannanyl-cyclopropyl)-methanol
    • (1S,2R)-1-(tributylstannyl)-2-(hydroxymethyl)cyclopropane
    • (S)-2-tert-butoxycarbonylamino-N-methoxy-N-methyl-propionamide
    • [(1R,2S)-2-(tributylstannyl)cyclopropyl]methanol
    • [(1S)-(Methoxy-methyl-carbamoyl)-ethyl]-carbamic acid tert-butyl ester
    • Cyclopropanemethanol,2-(tributylstannyl)-,(1R,2R)
    • N-(tert-Butoxycarbonyl)-L-alanine N′-Methoxy-N′-MethylaMide
    • tert-butyl (1S)-2-[methoxy(methyl)amino]-1-methyl-2-oxoethylcarbamate
    • N-Boc-L-alanine N'-Methoxy-N'-methylamide
    • [(1S)-2-(Methoxymethylamino)-1-methyl-2-oxoethyl]-carbamic acid 1,1-dimethylethyl ester
    • (S)-[2-(Methoxymethylamino)-1-methyl-2-oxoethyl]-carbamic acid 1,1-dimethylethyl ester
    • 1,1-Dimethylethyl N-[(1S)-2-(methoxymethylamino)-1-methyl-2-oxoethyl]carbamate (ACI)
    • Carbamic acid, [(1S)-2-(methoxymethylamino)-1-methyl-2-oxoethyl]-, 1,1-dimethylethyl ester (9CI)
    • Carbamic acid, [2-(methoxymethylamino)-1-methyl-2-oxoethyl]-, 1,1-dimethylethyl ester, (S)- (ZCI)
    • (S)-(1-(N-Methoxy-N-methylamino)-1-oxopropan-2-yl)carbamate tert-butyl ester
    • (S)-2-((tert-Butoxycarbonyl)amino)-N-methoxy-N-methylpropanamide
    • (S)-2-(tert-Butoxycarbonylamino)-N-methoxy-N-methylpropionamide
    • (S)-[1-(N-Methoxy-N-methylcarbamoyl)ethyl]carbamic acid tert-butyl ester
    • N2-(tert-Butoxycarbonyl)-N-methoxy-N-methyl-L-alaninamide
    • tert-Butyl [(S)-1-[methoxy(methyl)amino]-1-oxopropan-2-yl]carbamate
    • tert-Butyl N-[(1S)-2-[methoxy(methyl)amino]-1-methyl-2-oxoethyl]carbamate
    • tert-Butyl N-[(S)-1-(N-methoxy-N-methylcarbamoyl)ethyl]carbamate
    • TERT-BUTYL N-[(1S)-1-[METHOXY(METHYL)CARBAMOYL]ETHYL]CARBAMATE
    • B6019
    • CS-M3456
    • BCP15922
    • tert-butyl{(1S)-2-[methoxy(methyl)amino]-1-methyl-2-oxo ethyl}carbamate
    • (S)-N-methoxy-N-methyl-2-(tert-butoxycarbonylamino)propionamide
    • (S)-tert-butyl 1-(methoxy(methyl)amino)-1-oxopropan-2-yl-carbamate
    • tert-butyl{(1S)-1-[methoxy(methyl)carbamoyl]ethyl}carbamate
    • (2S)-2-[(tert-butoxy)carbonylamino]-N-methoxy-N-methylpropanamide
    • N-(tert-Butoxycarbonyl)-L-alanine N'-methoxy-N'-methylamide
    • PWQIGBOSLQHOBT-ZETCQYMHSA-N
    • tert-butyl {(15)-1-[methoxy(methyl)carbamoyl]ethyl}carbamate
    • HY-41650
    • MFCD00151859
    • TS-7217
    • (S)-tert-butyl(1-(methoxy(methyl)amino)-1-oxopropan-2-yl)carbamate
    • tert-butyl N-[(2S)-1-(methoxy-methylamino)-1-oxopropan-2-yl]carbamate
    • N-(tert-Butoxycarbonyl)-L-alanine N'-methoxy-N'-methylamide, 98%
    • EN300-173575
    • AC-30244
    • 87694-49-3
    • tert-butyl N-[(2S)-1-[methoxy(methyl)amino]-1-oxopropan-2-yl]carbamate
    • N2-(tert-butoxycarbonyl)-N-methoxy-N-methylalaninamide
    • s10784
    • AKOS008864945
    • (S)-t-butyl(1-(methoxy(methyl)amino)-1-oxopropan-2-yl)carbamate
    • SCHEMBL153320
    • tert-butyl N-[(1S)-2-[methoxy(methyl)amino]-1-methyl-2-oxo-ethyl]carbamate
    • t-butyl N-{(1S)-2-[methoxy(methyl)amino]-1-methyl-2-oxoethyl}carbamate
    • MDL: MFCD00151859
    • 인치: 1S/C10H20N2O4/c1-7(8(13)12(5)15-6)11-9(14)16-10(2,3)4/h7H,1-6H3,(H,11,14)/t7-/m0/s1
    • InChIKey: PWQIGBOSLQHOBT-ZETCQYMHSA-N
    • 미소: N(C(=O)OC(C)(C)C)[C@@H](C)C(=O)N(C)OC

계산된 속성

  • 정밀분자량: 232.14200
  • 동위원소 질량: 232.142
  • 동위원소 원자 수량: 0
  • 수소 결합 공급체 수량: 1
  • 수소 결합 수용체 수량: 4
  • 중원자 수량: 16
  • 회전 가능한 화학 키 수량: 7
  • 복잡도: 260
  • 총 키 단위 수량: 1
  • 원자 구조의 중심 수량을 확정하다.: 0
  • 불확정 원자 입체 중심 수량: 1
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 0
  • 불확정 화학 키 입체 중심 수량: 0
  • 표면전하: 0
  • 소수점 매개변수 계산 참조값(XlogP): 0.9
  • 상호 변형 이기종 수량: 2
  • 토폴로지 분자 극성 표면적: 67.9

실험적 성질

  • 색과 성상: 미확정
  • 밀도: 1.070
  • 융해점: 149.0 to 153.0 deg-C
  • 굴절률: 1.457
  • PSA: 67.87000
  • LogP: 1.31030
  • 광학 활성: [α]24/D −26°, c = 1 in methanol
  • 용해성: 미확정

Boc-Ala-NMe(OMe) 보안 정보

Boc-Ala-NMe(OMe) 세관 데이터

  • 세관 번호:2924199090
  • 세관 데이터:

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    2924199090

    개요:

    2924199090. 기타 무환아미드 (무환아미노메틸에스테르 포함) (그 파생물과 소금 포함).부가가치세: 17.0%.?? ???:13.0%. ?? ??: 없습니다.??? ??:6.5%. ????:30.0%

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    요약:

    2924199090. 기타 무환아미드 (무환아미노메틸메틸에스테르 포함) 및 그 파생물;그 소금.부가가치세: 17.0%. 환급률: 13.0%.??? ??:6.5%. General tariff:30.0%

Boc-Ala-NMe(OMe) 가격추가 >>

기업 No. 상품 이름 Cas No. 순결 사양 가격 업데이트 시간 문의
Enamine
EN300-173575-0.1g
tert-butyl N-[(1S)-1-[methoxy(methyl)carbamoyl]ethyl]carbamate
87694-49-3
0.1g
$87.0 2023-09-20
Enamine
EN300-173575-10.0g
tert-butyl N-[(1S)-1-[methoxy(methyl)carbamoyl]ethyl]carbamate
87694-49-3
10g
$2638.0 2023-05-25
abcr
AB314017-5 g
Boc-Ala-N(OCH3)CH3, 95%; .
87694-49-3 95%
5g
€91.60 2023-04-26
TRC
B703600-1g
tert-Butyl N-[(1S)-2-[methoxy(methyl)amino]-1-methyl-2-oxoethyl]carbamate
87694-49-3
1g
$ 87.00 2023-04-18
Enamine
EN300-173575-0.05g
tert-butyl N-[(1S)-1-[methoxy(methyl)carbamoyl]ethyl]carbamate
87694-49-3
0.05g
$83.0 2023-09-20
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
B6019-5G
N-(tert-Butoxycarbonyl)-L-alanine N'-Methoxy-N'-methylamide
87694-49-3 >98.0%(GC)
5g
¥190.00 2024-04-15
Fluorochem
230902-25g
S)-tert-Butyl (1-(methoxy(methyl)amino)-1-oxopropan-2-yl)carbamate
87694-49-3 95%
25g
£288.00 2022-02-28
Enamine
EN300-173575-2.5g
tert-butyl N-[(1S)-1-[methoxy(methyl)carbamoyl]ethyl]carbamate
87694-49-3
2.5g
$198.0 2023-09-20
SHANG HAI XIAN DING Biotechnology Co., Ltd.
A-GC898-1g
Boc-Ala-NMe(OMe)
87694-49-3 98%
1g
219.0CNY 2021-08-04
SHANG HAI XIAN DING Biotechnology Co., Ltd.
A-GC898-5g
Boc-Ala-NMe(OMe)
87694-49-3 98%
5g
897.0CNY 2021-08-04

Boc-Ala-NMe(OMe) 합성 방법

합성회로 1

반응 조건
1.1 Reagents: 1,1′-Carbonyldiimidazole Solvents: Dichloromethane ;  1 h, 23 °C
1.2 16 h, 23 °C
참조
A continuous fluorescence displacement assay for BioA: An enzyme involved in biotin biosynthesis
Wilson, Daniel J.; et al, Analytical Biochemistry, 2011, 416(1), 27-38

합성회로 2

반응 조건
참조
A facile approach to trans-4,5-pyrrolidine lactam and application in the synthesis of nemonapride and streptopyrrolidine
Huang, Wei; et al, Tetrahedron, 2011, 67(40), 7829-7837

합성회로 3

반응 조건
1.1 Reagents: Triethylamine Solvents: Tetrahydrofuran ;  rt; 6 - 12 h, reflux
2.1 Solvents: Tetrahydrofuran ;  5 min; 24 h, rt
참조
An efficient conversion of carboxylic acids into Weinreb amides
Katritzky, Alan R.; et al, ARKIVOC (Gainesville, 2002, (11), 39-44

합성회로 4

반응 조건
1.1 Reagents: Diisopropylethylamine ,  BOP reagent Solvents: Dichloromethane ;  overnight, rt
참조
Radiolabeled antagonistic bombesin peptidomimetics for tumor targeting
Valverde, Ibai E.; et al, Journal of Labelled Compounds and Radiopharmaceuticals, 2014, 57(4), 275-278

합성회로 5

반응 조건
1.1 Reagents: Diisopropylethylamine Solvents: Dichloromethane ;  10 min, 0 °C
1.2 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide ,  1-Hydroxybenzotriazole ;  10 min, 0 °C
1.3 Reagents: Diisopropylethylamine ;  1 h, 0 °C; 0 °C → 25 °C; 16 h, 25 °C
참조
Rational design of the first difluorostatone-based PfSUB1 inhibitors
Giovani, Simone; et al, Bioorganic & Medicinal Chemistry Letters, 2014, 24(15), 3582-3586

합성회로 6

반응 조건
1.1 Reagents: Diisopropylethylamine ,  BOP reagent Solvents: Dichloromethane
참조
1,2,3-Triazoles as Amide Bond Mimics: Triazole Scan Yields Protease-Resistant Peptidomimetics for Tumor Targeting
Valverde, Ibai E.; et al, Angewandte Chemie, 2013, 52(34), 8957-8960

합성회로 7

반응 조건
1.1 Reagents: 4-Methylmorpholine ,  N,O-Dimethylhydroxylamine hydrochloride Solvents: Dichloromethane ;  -15 °C; 30 min, -15 °C; 24 h, rt
참조
In vitro and in vivo comparative and competitive activity-based protein profiling of GH29 α-L-fucosidases
Jiang, Jianbing; et al, Chemical Science, 2015, 6(5), 2782-2789

합성회로 8

반응 조건
1.1 Solvents: Tetrahydrofuran ;  5 min; 24 h, rt
참조
An efficient conversion of carboxylic acids into Weinreb amides
Katritzky, Alan R.; et al, ARKIVOC (Gainesville, 2002, (11), 39-44

합성회로 9

반응 조건
1.1 Reagents: Sodium hydroxide Solvents: 1,4-Dioxane ,  Water ;  -10 °C; 12 h, 20 - 25 °C
1.2 Reagents: Potassium bisulfate Solvents: Water ;  pH 2 - 3, -15 °C
2.1 Reagents: 4-Methylmorpholine ,  1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Solvents: Dichloromethane ;  30 min, -10 °C; 4 h, 0 °C
2.2 Reagents: Ammonium chloride Solvents: Water ;  0 °C
참조
Synthesis and characterization of novel atypical sphingoid bases
Saied, Essa M.; et al, ChemRxiv, 2020, 1, 1-54

합성회로 10

반응 조건
1.1 Reagents: Sodium hydroxide Solvents: 1,4-Dioxane ,  Water ;  -10 °C; 12 h, rt; rt → -15 °C
1.2 Reagents: Potassium bisulfate Solvents: Water ;  pH 2 - 3, -15 °C
2.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Solvents: Dichloromethane ,  N-Methyl-2-pyrrolidone ;  30 min, pH 8 - 9, -20 °C; 4 h, 0 °C
2.2 Reagents: Ammonium chloride Solvents: Water
참조
Synthesis and characterization of some atypical sphingoid bases
Saied, Essa M.; et al, Bioorganic & Medicinal Chemistry, 2018, 26(14), 4047-4057

합성회로 11

반응 조건
1.1 Reagents: Dicyclohexylcarbodiimide Solvents: Chloroform
참조
Synthesis of optically active N-protected α-amino ketones and α-amino alcohols
Zhou, Zheng Hong; et al, Heteroatom Chemistry, 2003, 14(7), 603-606

합성회로 12

반응 조건
1.1 Reagents: Triethylamine ,  Isobutyl chloroformate Solvents: Tetrahydrofuran
참조
A convenient synthesis of chiral peptide nucleic acid (PNA) monomers
Kosynkina, Larisa; et al, Tetrahedron Letters, 1994, 35(29), 5173-6

합성회로 13

반응 조건
1.1 Reagents: 1,1′-Carbonyldiimidazole Solvents: Tetrahydrofuran ;  rt
참조
Cu(I)-catalyzed [3+2] cycloadditions of tert-butyl (S)-(3-oxo-pent-4-yn-2-yl)carbamate to 1-benzylidenepyrazol-3-one-derived azomethine imines
Pusavec, Eva; et al, Zeitschrift fuer Naturforschung, 2014, 69(5), 615-626

합성회로 14

반응 조건
참조
A four-step synthesis of novel (S)-1-(heteroaryl)-1-aminoethanes from (S)-Boc-alanine
Senica, Luka; et al, Acta Chimica Slovenica, 2015, 62(1), 60-71

Boc-Ala-NMe(OMe) Raw materials

Boc-Ala-NMe(OMe) Preparation Products

추천 기사

추천 공급업체
Amadis Chemical Company Limited
(CAS:87694-49-3)Boc-Ala-NMe(OMe)
A862463
순결:99%
재다:100g
가격 ($):402.0